

Application Notes & Protocols for the Quantification of 6-Hydroxy-5-nitronicotinic acid

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Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1295928*

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Introduction

6-Hydroxy-5-nitronicotinic acid is a pyridine derivative with significant potential in the pharmaceutical and agrochemical industries as a key building block and intermediate in the synthesis of various active compounds.^{[1][2]} Its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and a nitro group, suggests potential biological activities.^{[1][2]} Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications.

To date, specific, validated analytical methods for the quantification of **6-Hydroxy-5-nitronicotinic acid** in biological matrices or pharmaceutical formulations have not been extensively published. This document provides detailed, proposed protocols for the development and validation of analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established analytical principles for similar compounds, such as nicotinic acid derivatives and nitroaromatic compounds.^{[3][4][5]}

Proposed Method 1: Quantification by High-Performance Liquid Chromatography with UV

Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of **6-Hydroxy-5-nitronicotinic acid**, suitable for quality control of bulk substances and analysis of formulations.

Experimental Protocol: HPLC-UV

1.1.1 Instrumentation and Chromatographic Conditions

- HPLC System: An Alliance HPLC system with a 2487 Dual λ Absorbance detector or equivalent.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium formate buffer (pH 3.5) and methanol (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- UV Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[\[3\]](#)[\[6\]](#)

1.1.2 Reagent and Standard Preparation

- Mobile Phase Preparation: Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 μ m membrane filter.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6-Hydroxy-5-nitronicotinic acid** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

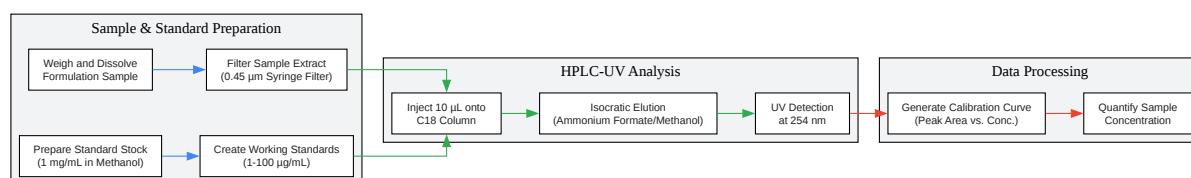
1.1.3 Sample Preparation (e.g., for a Pharmaceutical Formulation)

- Accurately weigh a portion of the formulation equivalent to 10 mg of **6-Hydroxy-5-nitronicotinic acid**.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter an aliquot of the solution through a 0.45 μ m syringe filter into an HPLC vial.
- Inject into the HPLC system.

1.1.4 Data Analysis

- Quantification is achieved by constructing a calibration curve of peak area versus concentration for the working standard solutions.
- The concentration of **6-Hydroxy-5-nitronicotinic acid** in the sample is determined by interpolating its peak area from the calibration curve.

HPLC-UV Method Workflow



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Caption: Workflow for HPLC-UV quantification.

Proposed Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of **6-Hydroxy-5-nitronicotinic acid** in complex biological matrices such as plasma or urine.

Experimental Protocol: LC-MS/MS

2.1.1 Instrumentation and Conditions

- LC System: An Agilent 1100 LC system or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient from 5% to 95% B
 - 5-6 min: Hold at 95% B
 - 6-6.1 min: Return to 5% B
 - 6.1-8 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Ionization Mode: ESI Positive.
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): m/z 185.0 (corresponding to $[M+H]^+$).
 - Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of H_2O (m/z 167.0), NO_2 (m/z 139.0), or $COOH$ (m/z 140.0).

2.1.2 Reagent and Standard Preparation

- Standard Stock Solution (1 mg/mL): Prepare as described in section 1.1.2.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
- Internal Standard (IS): A stable isotope-labeled version of the analyte would be ideal. Alternatively, a structurally similar compound not present in the sample could be used (e.g., 6-chloronicotinamide).^[4] Prepare an IS working solution at a fixed concentration (e.g., 10 ng/mL).

2.1.3 Sample Preparation (e.g., for Plasma)

- Pipette 100 μ L of plasma sample into a microcentrifuge tube.
- Add 10 μ L of the IS working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of mobile phase A.
- Transfer to an autosampler vial for analysis.

2.1.4 Data Analysis

- Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
- A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. The concentration in the unknown samples is then calculated from this curve.

LC-MS/MS Method Workflow



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Caption: Workflow for LC-MS/MS bioanalysis.

Target Analytical Method Validation Parameters

The following table summarizes the typical target parameters that should be achieved during the validation of the proposed analytical methods, in accordance with regulatory guidelines.

Parameter	HPLC-UV (Target)	LC-MS/MS (Target)
Linearity (r^2)	≥ 0.998	≥ 0.995
Range	1 - 100 $\mu\text{g/mL}$	0.1 - 100 ng/mL
Limit of Detection (LOD)	$\sim 0.3 \mu\text{g/mL}$	$\sim 0.03 \text{ ng/mL}$
Limit of Quantification (LOQ)	1 $\mu\text{g/mL}$	0.1 ng/mL
Accuracy (% Recovery)	98 - 102%	85 - 115% (at LLOQ: 80 - 120%)
Precision (% RSD)	$\leq 2\%$	$\leq 15\%$ (at LLOQ: $\leq 20\%$)
Selectivity/Specificity	No interference at the analyte retention time.	No significant matrix effect or interference.
Recovery (Extraction)	N/A (for bulk/formulation)	Consistent and reproducible (>60%).

Disclaimer: The protocols and parameters provided are proposed starting points for method development. Optimization and full validation are required for specific applications.

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